3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid
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Overview
Description
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a compound that features an imidazole ring attached to a benzoic acid moiety through a methylene bridge. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound . The methoxy group on the benzene ring further modifies its reactivity and solubility characteristics.
Preparation Methods
The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the imidazole ring to the benzene ring: This step involves the reaction of the imidazole derivative with a benzyl halide under basic conditions to form the methylene bridge.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid using methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole-4-carboxylic acid
- 2-(1H-imidazol-1-yl)acetic acid
- 4-methoxybenzoic acid
Compared to these compounds, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is unique due to the presence of both the imidazole ring and the methoxy group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-3-2-9(12(15)16)6-10(11)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYSEITUGBQOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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